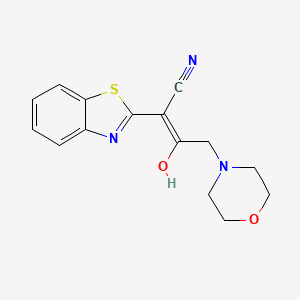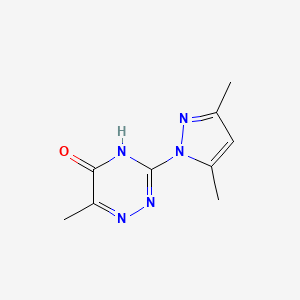
methyl 2-(4-methyl-2-nitrophenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-methyl-2-nitrophenoxy)propanoate, also known as Methyl 4-methyl-2-nitrophenyl 2-(2-oxopropyl) ether, is an organic compound that has been widely used in scientific research. This compound is synthesized through a multi-step process and has various applications in the field of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds and is also used as a starting material for the synthesis of other compounds. Additionally, methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate is used in the development of new drugs and is also used as a pesticide.
Wirkmechanismus
The mechanism of action of methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate is not fully understood. However, it is believed to inhibit the activity of certain enzymes in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has various biochemical and physiological effects. It has been shown to have anti-cancer properties and is also used as an anti-inflammatory agent. Additionally, methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has been shown to have antioxidant properties and can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has a long shelf life and can be stored for extended periods of time. However, methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has some limitations for lab experiments. It is highly toxic and can be dangerous if not handled properly. Additionally, it can be difficult to work with, and special precautions must be taken to ensure the safety of the researcher.
Zukünftige Richtungen
There are several future directions for the research and development of methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate. One area of research is the development of new drugs that utilize the compound's anti-cancer and anti-inflammatory properties. Additionally, research can be conducted to better understand the mechanism of action of the compound and its effects on the body. Finally, research can be conducted to develop safer and more efficient methods for synthesizing the compound.
Conclusion:
methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate is an organic compound that has various applications in scientific research. It is synthesized through a multi-step process and has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties. While the compound has several advantages for lab experiments, it is highly toxic and can be dangerous if not handled properly. Future research can focus on the development of new drugs, a better understanding of the compound's mechanism of action, and the development of safer and more efficient synthesis methods.
Synthesemethoden
Methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate is synthesized through a multi-step process that involves the reaction of 4-methyl-2-nitrophenol with 2-bromo-2-methylpropionic acid. The reaction is catalyzed by a base such as potassium carbonate, and the product is then treated with methanol to obtain methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
methyl 2-(4-methyl-2-nitrophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7-4-5-10(9(6-7)12(14)15)17-8(2)11(13)16-3/h4-6,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMPXVKLAYAYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6044476.png)
![N-[3-(1H-indazol-1-yl)propyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6044483.png)
![ethyl 1'-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6044499.png)

![7-(4-hydroxyphenyl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044525.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6044550.png)
![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)
![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanol](/img/structure/B6044587.png)
![2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044591.png)